molecular formula C12H6F5NO B2507670 3-(2,3,4,5,6-Pentafluorophenoxy)aniline CAS No. 294852-08-7

3-(2,3,4,5,6-Pentafluorophenoxy)aniline

Cat. No.: B2507670
CAS No.: 294852-08-7
M. Wt: 275.178
InChI Key: SDAARBLYPWZWOI-UHFFFAOYSA-N
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Description

3-(2,3,4,5,6-Pentafluorophenoxy)aniline is an organic compound characterized by the presence of a phenyl ring substituted with a pentafluorophenoxy group at the 3-position and an aniline group. This compound is notable for its unique structural features, which include five fluorine atoms attached to the phenyl ring, contributing to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4,5,6-Pentafluorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction of 2,3,4,5,6-pentafluorophenol with aniline. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the deprotonation of the phenol, making it more nucleophilic. The reaction is conducted under reflux conditions in a suitable solvent like dimethylformamide or dimethyl sulfoxide to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4,5,6-Pentafluorophenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3,4,5,6-Pentafluorophenoxy)aniline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2,3,4,5,6-Pentafluorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentafluoroaniline: Similar structure but lacks the phenoxy group.

    (2,3,4,5,6-Pentafluorophenoxy)acetic acid: Contains an acetic acid group instead of an aniline group.

    3-(2,3,4,5,6-Pentafluorophenoxy)benzoic acid: Contains a benzoic acid group instead of an aniline group.

Uniqueness

3-(2,3,4,5,6-Pentafluorophenoxy)aniline is unique due to the presence of both the pentafluorophenoxy and aniline groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

3-(2,3,4,5,6-pentafluorophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F5NO/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-2-5(18)4-6/h1-4H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAARBLYPWZWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2F)F)F)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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